molecular formula C7H13FO2 B1596031 Acetic acid, 5-fluoropentyl ester CAS No. 334-29-2

Acetic acid, 5-fluoropentyl ester

Cat. No. B1596031
CAS RN: 334-29-2
M. Wt: 148.18 g/mol
InChI Key: USQREYPFHSTYFL-UHFFFAOYSA-N
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Description

Acetic acid, 5-fluoropentyl ester, also known as 5-fluoropentyl acetate or 5-fluoro-1-pentanol acetate, is a chemical compound with the molecular formula C7H13FO2 . It is a synthetic compound with a quinoline substructure and an ester bond linkage .


Synthesis Analysis

The synthesis of esters like Acetic acid, 5-fluoropentyl ester typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . This process is known as esterification . Other synthetic pathways to esters also exist, including reactions with acid chlorides and acid anhydrides .


Molecular Structure Analysis

The molecular structure of Acetic acid, 5-fluoropentyl ester consists of a seven-carbon chain with a fluorine atom attached to the fifth carbon atom. The first carbon atom is part of an acetyl group (CH3COO-), forming an ester linkage .


Chemical Reactions Analysis

The primary metabolic pathway for Acetic acid, 5-fluoropentyl ester is ester hydrolysis, yielding a variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites . Oxidation with or without glucuronidation generates the majority of these metabolites .

Mechanism of Action

The mechanism of action for esters like Acetic acid, 5-fluoropentyl ester involves a nucleophilic attack on the carbonyl carbon atom, followed by the removal of a leaving group . This process is known as nucleophilic acyl substitution .

Safety and Hazards

While specific safety data for Acetic acid, 5-fluoropentyl ester is not available, similar compounds can pose hazards. For example, acetic acid is considered hazardous due to its flammability and its ability to cause severe skin burns and eye damage .

Future Directions

Research on Acetic acid, 5-fluoropentyl ester and similar compounds is ongoing. For instance, studies have been conducted on the metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, which share structural similarities with Acetic acid, 5-fluoropentyl ester . Additionally, research is being done to enhance the acylation activity of acetic acid by forming intermediate aromatic esters .

properties

IUPAC Name

5-fluoropentyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO2/c1-7(9)10-6-4-2-3-5-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQREYPFHSTYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187030
Record name Acetic acid, 5-fluoropentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, 5-fluoropentyl ester

CAS RN

334-29-2
Record name Acetic acid, 5-fluoropentyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 5-fluoropentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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